molecular formula C9H13F3N2O3 B2739612 2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid CAS No. 2503204-94-0

2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid

Cat. No.: B2739612
CAS No.: 2503204-94-0
M. Wt: 254.209
InChI Key: UGDHXTCYMLJSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C7H12N2O.C2HF3O2. It is a spirocyclic compound, meaning it contains a spiro-connected ring system. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and reactors can help in maintaining the desired reaction conditions and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[3.5]nonane-7-acetic acid
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
  • 9-hydroxy-2,7-diazaspiro[3.5]nonan-6-one; trifluoroacetic acid

Uniqueness

2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid is unique due to its specific spirocyclic structure and the presence of trifluoroacetic acid, which imparts distinct chemical properties. This makes it particularly valuable in research applications where such structural features are desired .

Properties

IUPAC Name

2,6-diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c10-6-1-2-7(5-9-6)3-8-4-7;3-2(4,5)1(6)7/h8H,1-5H2,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDHXTCYMLJSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)CNC1=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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